5-(4-chloro-2-fluorophenyl)oxazole
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Overview
Description
5-(4-chloro-2-fluorophenyl)oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a 4-chloro-2-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chloro-2-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-fluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-(4-chloro-2-fluorophenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: It can undergo oxidation to form oxazole derivatives with different oxidation states.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted oxazoles and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(4-chloro-2-fluorophenyl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-chloro-2-fluorophenyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
- 5-(4-chlorophenyl)oxazole
- 5-(2-fluorophenyl)oxazole
- 5-(4-bromophenyl)oxazole
Comparison: 5-(4-chloro-2-fluorophenyl)oxazole is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-(4-chloro-2-fluorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STONARLECHDEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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